molecular formula C10H9ClN2O B461685 N-(3-chloro-2-methylphenyl)-2-cyanoacetamide CAS No. 63034-96-8

N-(3-chloro-2-methylphenyl)-2-cyanoacetamide

Cat. No. B461685
CAS RN: 63034-96-8
M. Wt: 208.64g/mol
InChI Key: ZGAKHZVQUKMFOI-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-2-cyanoacetamide (CMPCA) is an organochlorine compound with a wide range of applications in the scientific and medical fields. It has been used in a variety of experiments and studies, such as in the synthesis of other compounds, as a reactant in biochemical and physiological processes, and as a tool to study the mechanisms of action of certain compounds. CMPCA is of particular interest due to its unique properties, which make it a useful tool for many scientific and medical applications.

Scientific Research Applications

Antimicrobial Properties

A study conducted by Darwish et al. (2014) focused on synthesizing new heterocyclic compounds, including derivatives of N-(3-chloro-2-methylphenyl)-2-cyanoacetamide. These compounds, incorporating sulfamoyl moiety, showed promising results as antimicrobial agents against both bacterial and fungal infections (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Radiosynthesis Applications

Latli and Casida (1995) explored the radiosynthesis of chloroacetanilide herbicides using derivatives of cyanoacetamide, which could include N-(3-chloro-2-methylphenyl)-2-cyanoacetamide. This synthesis is crucial for studying the metabolism and mode of action of these herbicides (Latli & Casida, 1995).

Antimalarial Activity

Werbel et al. (1986) synthesized a series of compounds, possibly including N-(3-chloro-2-methylphenyl)-2-cyanoacetamide derivatives, demonstrating significant antimalarial activity. This research contributes to the development of new treatments for malaria (Werbel, Cook, Elslager, Hung, Johnson, Kesten, Mcnamara, Ortwine, & Worth, 1986).

Photodegradation Studies

Wilson and Mabury (2000) investigated the photodegradation of metolachlor, a chloroacetanilide herbicide, potentially involving derivatives of N-(3-chloro-2-methylphenyl)-2-cyanoacetamide. This study aids in understanding the environmental impact and breakdown products of herbicides (Wilson & Mabury, 2000).

Protein Synthesis Inhibition Studies

Deal et al. (1980) explored the inhibition of protein synthesis by chloracetamides, possibly including N-(3-chloro-2-methylphenyl)-2-cyanoacetamide derivatives, in both in vivo and in vitro systems. This research provides insights into the biochemical mechanisms of these compounds (Deal, Reeves, Larkins, & Hess, 1980).

Synthesis of Novel Quinoline-Thiazole Derivatives

Desai et al. (2012) synthesized novel quinoline-thiazole derivatives using N-(3-chloro-2-methylphenyl)-2-cyanoacetamide. These compounds were evaluated for their antimicrobial properties, contributing to the development of new antimicrobial agents (Desai, Shihory, Rajpara, & Dodiya, 2012).

Comparative Metabolism Studies

Coleman et al. (2000) conducted comparative metabolism studies of chloroacetamide herbicides, potentially involving N-(3-chloro-2-methylphenyl)-2-cyanoacetamide. This research is significant for understanding the metabolism of these herbicides in different species (Coleman, Linderman, Hodgson, & Rose, 2000).

Cyclopalladation of Aniline Derivatives

Mossi et al. (1992) described the cyclopalladation of aniline derivatives, including compounds related to N-(3-chloro-2-methylphenyl)-2-cyanoacetamide. This study has implications for the field of organometallic chemistry (Mossi, Klaus, & Rys, 1992).

Soil Interaction Studies

Banks and Robinson (1986) investigated the interaction of chloroacetamide herbicides, like metolachlor, with soil, which may involve derivatives of N-(3-chloro-2-methylphenyl)-2-cyanoacetamide. This study is vital for understanding the environmental behavior of these herbicides (Banks & Robinson, 1986).

properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-cyanoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O/c1-7-8(11)3-2-4-9(7)13-10(14)5-6-12/h2-4H,5H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGAKHZVQUKMFOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80392970
Record name N-(3-chloro-2-methylphenyl)-2-cyanoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80392970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-2-methylphenyl)-2-cyanoacetamide

CAS RN

63034-96-8
Record name N-(3-chloro-2-methylphenyl)-2-cyanoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80392970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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